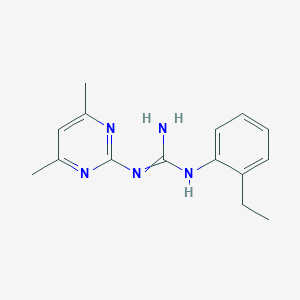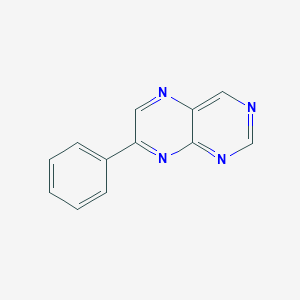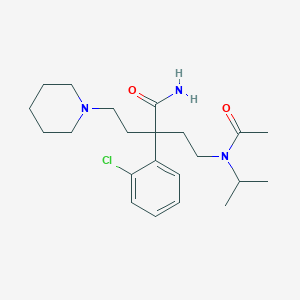![molecular formula C13H14ClN3O B221076 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide
説明
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a member of the benzamide class of histone deacetylase (HDAC) inhibitors and has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
作用機序
The mechanism of action of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves the inhibition of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression and cell cycle regulation. 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to induce apoptosis in cancer cells by activating the extrinsic and intrinsic apoptotic pathways.
Biochemical and Physiological Effects
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, it has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
実験室実験の利点と制限
One advantage of using 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments is its specificity for HDAC enzymes, which allows for targeted inhibition of these enzymes. Another advantage is its ability to sensitize cancer cells to radiation therapy and chemotherapy, which could potentially improve the efficacy of these treatments. However, one limitation of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is its potential toxicity, which could limit its use in clinical settings.
将来の方向性
There are a number of future directions for research on 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors that could potentially have fewer side effects. Another area of interest is the investigation of the synergistic effects of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide with other cancer therapies, such as immunotherapy. Finally, there is also interest in exploring the potential use of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide in combination with other targeted therapies for the treatment of specific types of cancer.
科学的研究の応用
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
特性
分子式 |
C13H14ClN3O |
|---|---|
分子量 |
263.72 g/mol |
IUPAC名 |
3-chloro-N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C13H14ClN3O/c14-12-4-1-3-11(9-12)13(18)16-5-2-7-17-8-6-15-10-17/h1,3-4,6,8-10H,2,5,7H2,(H,16,18) |
InChIキー |
JOTSDSUCHKJFOW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCCN2C=CN=C2 |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCCN2C=CN=C2 |
溶解性 |
39.6 [ug/mL] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)

![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)


![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)

![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)


![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)

